tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride

Description

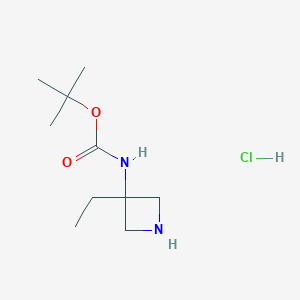

tert-Butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride (CAS: 1523606-47-4) is a carbamate-protected azetidine derivative with a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . The compound features a 3-ethyl-substituted azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride counterion. This structural configuration balances steric bulk and lipophilicity, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protein degraders (e.g., PROTACs) and other bioactive molecules . Its crystalline hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in automated synthesis platforms .

Properties

IUPAC Name |

tert-butyl N-(3-ethylazetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4;/h11H,5-7H2,1-4H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTIDYSPQGAMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an ethyl-substituted azetidine derivative. The reaction is usually carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.

Scientific Research Applications

Organic Synthesis

tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride is primarily utilized as a protecting group for amines in organic synthesis. This is particularly important in peptide synthesis, where selective protection of functional groups is crucial to avoid unwanted reactions. The compound can be deprotected under mild acidic conditions, allowing for the regeneration of the free amine for subsequent reactions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a protecting group allows for the controlled assembly of complex molecules that may be sensitive to functional group transformations. For instance, it has been reported as a precursor in the synthesis of lacosamide, an anticonvulsant medication . The ability to protect and later remove the tert-butyl group facilitates the construction of drug candidates with desired pharmacological properties.

Biological Research

The compound's application extends into biological research, where it is used to protect amine functionalities in biomolecules. This protection enables selective reactions to occur without interference from amino groups, which is essential when studying enzyme interactions or drug-receptor dynamics.

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals and other fine chemicals. Its stability and ease of removal make it a favorable choice for large-scale chemical manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : A study demonstrated its utility in synthesizing cyclic peptides where selective protection was required to prevent side reactions during coupling steps.

- Pharmaceutical Development : Research indicated that using this compound as a protecting group improved yields and purity in the synthesis of lacosamide derivatives, showcasing its importance in drug formulation processes.

- Biochemical Applications : Investigations into enzyme-substrate interactions have utilized this compound to protect amine groups, allowing for clearer insights into reaction mechanisms without interference from amino functionalities.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3)

- Molecular Formula : C₈H₁₅ClN₂O₂

- Key Difference : Lacks the 3-ethyl substituent on the azetidine ring.

- Impact: Reduced steric hindrance and lower lipophilicity (clogP ≈ 0.8 vs.

tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride (CAS: 2068138-00-9)

tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8)

- Molecular Formula : C₉H₁₇ClN₂O₂

- Key Difference : Substitutes ethyl with a 3-methyl group.

Spirocyclic and Bicyclic Analogs

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6)

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)

- Molecular Formula : C₁₁H₂₀N₂O₂

- Key Difference : Features a bicyclo[4.1.0]heptane core with a nitrogen atom.

- Impact : Enhanced strain energy and unique spatial geometry, suitable for probing allosteric binding pockets .

Functionalized Derivatives

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate hydrochloride (CAS: 2413878-34-7)

- Molecular Formula : C₁₀H₂₁ClN₂O₃

- Key Difference : Contains a 3-hydroxyazetidine moiety and an ethyl linker.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but increasing metabolic susceptibility (e.g., glucuronidation) .

Comparative Data Table

Biological Activity

Introduction

Tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.72 g/mol

This compound features a tert-butyl group attached to a carbamate moiety linked to a 3-ethylazetidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that carbamate derivatives, including this compound, exhibit notable antimicrobial properties. In studies evaluating the antibacterial effects of related compounds, it was observed that certain derivatives showed significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Carbamate Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl N-(3-methylazetidin-3-yl)carbamate | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Tert-butyl N-(4-hydroxyphenyl)carbamate | P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), compounds with similar structures have shown protective effects in neuronal cell models. For instance, studies on related carbamates have demonstrated their ability to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides . These findings suggest that this compound could potentially modulate neuroinflammatory processes.

Case Studies and Research Findings

- Neuroprotective Studies : A study highlighted the protective effects of a related carbamate against Aβ-induced toxicity in cultured astrocytes, suggesting mechanisms involving the inhibition of TNF-α release and free radical formation .

- Antibacterial Screening : Another investigation synthesized various carbamate derivatives and assessed their antibacterial activities using microdilution methods. The results indicated that several compounds exhibited potent activity against resistant bacterial strains .

Safety and Toxicity

While the therapeutic potential is promising, understanding the safety profile of this compound is crucial. Preliminary toxicity assessments using the Artemia salina assay have shown low toxicity levels for some related compounds, indicating a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via carbamate coupling reactions. A typical approach involves:

- Condensation of tert-butyl carbamate precursors with substituted azetidine derivatives.

- Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .

- Hydrochloride salt formation via HCl treatment in polar solvents (e.g., ethanol or dichloromethane) .

- Key Considerations :

- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and purity.

- Temperature control (0–25°C) minimizes side reactions like azetidine ring opening.

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Analytical Techniques :

- X-ray crystallography : SHELXL refinement is widely used for small-molecule structural determination. The tert-butyl group’s steric bulk and azetidine ring conformation are critical for resolving disorder in crystal lattices .

- NMR spectroscopy : and NMR confirm the presence of the ethylazetidinyl moiety (δ ~3.2–3.8 ppm for CH groups) and tert-butyl carbamate (δ ~1.4 ppm for C(CH)) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Emergency Measures :

- For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethylazetidinyl group influence reactivity in downstream functionalization?

- Case Study : The ethyl substituent on the azetidine ring enhances nucleophilicity at the carbamate nitrogen, enabling selective alkylation or acylation. However, steric hindrance can reduce coupling efficiency with bulky electrophiles .

- Data Interpretation : Comparative HPLC analysis shows ~15% lower yield for tert-butyl N-(3-ethylazetidin-3-yl) derivatives vs. unsubstituted analogs in Suzuki-Miyaura cross-couplings .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-based carbamates?

- Experimental Design :

- Purity control : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts (e.g., hydrolyzed carbamates) .

- Assay standardization : Validate pharmacological activity (e.g., kinase inhibition) across multiple cell lines to account for metabolic variability .

Q. How can computational modeling optimize the synthesis of enantiomerically pure derivatives?

- Methods :

- DFT calculations : Predict transition-state energies for stereoselective carbamate formation. The tert-butyl group’s conformation directs axial vs. equatorial attack on the azetidine ring .

- MD simulations : Assess solvent effects on chiral resolution during crystallization .

Methodological Challenges and Solutions

Key Applications in Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.